N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide
Overview
Description
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a phenylacetamide substituent
Mechanism of Action
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit high chemosensor selectivity in the determination of anions .
Mode of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series function through the pet (photoinduced electron transfer) effect .
Biochemical Pathways
Similar compounds in the benzo[de]isoquinoline-1,3-dione series are known to interact with various cations .
Result of Action
Similar compounds in the benzo[de]isoquinoline-1,3-dione series are known to exhibit high chemosensor selectivity in the determination of anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is typically purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, such as column chromatography and crystallization, would be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Naphthalimide derivatives: These compounds are structurally related and are used in similar applications, such as fluorescent sensors and therapeutic agents.
Uniqueness
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-12(23)21-14-8-10-15(11-9-14)22-19(24)16-6-2-4-13-5-3-7-17(18(13)16)20(22)25/h2-11H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGLYYNGKTZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171489 | |
Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42341-00-4 | |
Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42341-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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